5-methyl-3-phenyl-7-(propan-2-yloxy)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione
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Overview
Description
7-ISOPROPOXY-5-METHYL-3-PHENYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE is a heterocyclic compound that belongs to the thiazolopyrimidine family These compounds are known for their diverse biological activities and potential applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ISOPROPOXY-5-METHYL-3-PHENYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE typically involves the condensation of 4-amino-5H-thiazol-2-one with benzylideneacetone under conventional thermal heating conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazolopyrimidine structure. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and ethanol (EtOH), and the reaction temperature is maintained above 240°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
7-ISOPROPOXY-5-METHYL-3-PHENYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The isopropoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in a variety of derivatives with different functional groups replacing the original isopropoxy or phenyl groups.
Scientific Research Applications
7-ISOPROPOXY-5-METHYL-3-PHENYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic structures.
Biology: It has been studied for its antimicrobial activity against various pathogenic bacteria and fungi.
Industry: It can be used in the development of new synthetic antimicrobial agents and other pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-ISOPROPOXY-5-METHYL-3-PHENYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE involves its interaction with specific molecular targets. For example, its anticancer activity is attributed to its ability to inhibit topoisomerase I, leading to DNA damage and the inhibition of cancer cell proliferation . The compound may also interact with other enzymes and receptors, contributing to its diverse biological activities.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones: These compounds share a similar thiazolopyrimidine core structure and exhibit antimicrobial activity.
Thiazolo[4,5-d]pyrimidin-7(6H)-ones: These derivatives have been studied for their anticancer properties and topoisomerase I inhibitory activity.
Uniqueness
The presence of the isopropoxy group in 7-ISOPROPOXY-5-METHYL-3-PHENYL[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2(3H)-THIONE distinguishes it from other similar compounds. This functional group may enhance its solubility, stability, and biological activity, making it a unique and valuable compound for further research and development.
Properties
Molecular Formula |
C15H15N3OS2 |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-methyl-3-phenyl-7-propan-2-yloxy-[1,3]thiazolo[4,5-d]pyrimidine-2-thione |
InChI |
InChI=1S/C15H15N3OS2/c1-9(2)19-14-12-13(16-10(3)17-14)18(15(20)21-12)11-7-5-4-6-8-11/h4-9H,1-3H3 |
InChI Key |
HQFQOSHTPFQANU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)OC(C)C)SC(=S)N2C3=CC=CC=C3 |
Origin of Product |
United States |
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